2-Fluoro-6-phenylpyridine-3-carboxylic acid
Description
2-Fluoro-6-phenylpyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a fluorine substituent at position 2, a phenyl group at position 6, and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom enhances electronic effects (e.g., electron-withdrawing properties), while the phenyl group contributes to lipophilicity and steric bulk. These features influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-fluoro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOCBLSWMMALPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673494 | |
| Record name | 2-Fluoro-6-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505083-01-2 | |
| Record name | 2-Fluoro-6-phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505083-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-6-phenylpyridine-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a pyridine ring substituted with a phenyl group and a carboxylic acid functional group, which enhances its reactivity and biological profile. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparative studies related to its biological activity.
The compound plays a crucial role in various biochemical reactions, interacting with several enzymes and proteins. It has been observed to influence metabolic pathways through enzyme inhibition or activation. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which is critical for its interaction with molecular targets in biological systems.
Cellular Effects
Research indicates that this compound affects various cellular processes, including:
- Cell Signaling Pathways : It modulates signaling pathways that are essential for maintaining cellular homeostasis.
- Gene Expression : The compound can alter the expression of specific genes involved in metabolic processes.
- Cellular Metabolism : It impacts overall cellular metabolism, potentially leading to changes in energy production and utilization .
The mechanism of action involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds with enzymes and receptors, modulating various biochemical pathways. This interaction can lead to significant biological effects, including cytotoxicity against cancer cells .
Structural Comparison
The structural characteristics of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| This compound | Pyridine ring with phenyl and carboxylic acid groups | Enhanced reactivity due to fluorine substitution |
| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Methyl group instead of phenyl | Different biological activity profile |
| 2-Chloro-5-phenylpyridine-3-carboxylic acid | Chlorine instead of fluorine | Varying reactivity due to chlorine's properties |
Biological Activity Comparison
A comparison of biological activities among related compounds reveals significant differences:
| Compound Name | Biological Activity | Observations |
|---|---|---|
| This compound | Significant cytotoxicity against cancer cells | Enhanced by fluorine substitution |
| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Moderate antimicrobial activity | Different efficacy compared to phenyl derivative |
| 2-Chloro-5-phenylpyridine-3-carboxylic acid | Lower anticancer efficacy | Chlorine substitution reduces reactivity |
Case Studies
Recent studies have highlighted the potential applications of this compound in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent. In vitro assays have confirmed its ability to disrupt critical signaling pathways involved in tumor progression .
Scientific Research Applications
Chemistry
2-Fluoro-6-phenylpyridine-3-carboxylic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties allow for modifications that lead to derivatives with enhanced biological activities.
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with thioglycolic acid | 50% |
| Suzuki Coupling | Reaction with aryl boronic acids | 80% |
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interactions with various enzymes and proteins can influence metabolic pathways, potentially leading to enzyme inhibition or activation.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of 2-fluoro-6-phenylpyridine derivatives against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), significant cytotoxicity was observed. The mechanism involved binding to specific receptors, leading to conformational changes that inhibit cancer cell proliferation.
Table 2: Biological Activity Comparison
| Compound Name | Biological Activity | Observations |
|---|---|---|
| This compound | Significant cytotoxicity against cancer cells | Enhanced by fluorine substitution |
| Related Compound A | Moderate antimicrobial activity | Different efficacy compared to phenyl derivative |
| Related Compound B | Lower anticancer efficacy | Chlorine substitution reduces reactivity |
Medicinal Applications
Due to its structural features, this compound is being investigated for potential therapeutic applications in treating various diseases. Its ability to interact with biological targets suggests it could lead to the development of new pharmaceuticals.
Comparison with Similar Compounds
6-Phenylnicotinic Acid (6-Phenylpyridine-3-carboxylic Acid)
- Structure : Lacks the fluorine at position 2 but retains the phenyl group at position 6 and carboxylic acid at position 3.
- Reduced lipophilicity due to the missing fluorine may impact membrane permeability in biological systems.
- Applications : Used as a building block in organic synthesis and as a ligand in coordination chemistry .
6-Fluoronicotinic Acid (6-Fluoropyridine-3-carboxylic Acid)
- Structure : Features a fluorine at position 6 and a carboxylic acid at position 3 but lacks the phenyl group at position 6.
- The smaller size of the fluorine substituent (vs. phenyl) reduces steric hindrance, enhancing solubility in polar solvents.
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid
- Structure : Contains a fluorine at position 2 and a bulky silyloxy-pyrrolidinyl group at position 6.
- The tert-butyldimethylsilyl (TBS) group improves lipophilicity, favoring blood-brain barrier penetration in neurological applications.
- Applications : Investigated in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
5-Fluoro-6-methylpyridine-2-carboxylic Acid
- Structure : Fluorine at position 5, methyl at position 6, and carboxylic acid at position 2.
- Key Differences :
- The methyl group (electron-donating) counterbalances the electron-withdrawing fluorine, moderating the carboxylic acid’s acidity.
- The methyl substituent may enhance metabolic stability compared to phenyl or hydrogen groups.
- Applications : Intermediate in herbicide synthesis, leveraging pyridine’s stability under environmental conditions .
Comparative Analysis Table
Research Findings and Trends
- Electronic Effects: Fluorine at position 2 (as in the target compound) significantly increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0) due to its electron-withdrawing nature .
- Biological Activity : Phenyl groups at position 6 enhance binding to hydrophobic pockets in enzymes, as seen in herbicidal compositions (e.g., ’s pyridinecarboxylic acid derivatives) .
- Synthetic Utility : Fluorinated pyridines are preferred in cross-coupling reactions for pharmaceutical synthesis due to their stability and reactivity .
Preparation Methods
Electrophilic Fluorination of Dihydropyridine Precursors
One effective approach to preparing fluorinated pyridine derivatives, including 2-fluoro-substituted compounds, involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® as the fluorinating agent. This method has been demonstrated to yield fluorinated 3,6-dihydropyridines, which can subsequently be converted to the corresponding pyridines by elimination of hydrogen fluoride under mild conditions.
- Starting Materials: 1,2-dihydropyridines substituted appropriately to allow for phenyl and carboxylic acid groups.
- Fluorinating Agent: Selectfluor®, a commercially available electrophilic fluorination reagent.
- Solvent: Acetonitrile was found optimal for the fluorination step.
- Reaction Conditions: Slow addition of Selectfluor® solution to the dihydropyridine solution under argon atmosphere at 0 °C.
- Post-Fluorination Treatment: Storage in deuterochloroform at room temperature for 2–4 days to induce elimination of HF, yielding the fluoropyridine.
- Isolated yields of the fluoropyridines ranged from 72% to 91%.
- Purification was achieved by column chromatography.
- The process allows for the preparation of a variety of fluorinated pyridines by modifying the substituents on the dihydropyridine precursor.
Table 1: Summary of Fluorination Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Fluorinating Agent | Selectfluor® |
| Solvent | Acetonitrile |
| Temperature | 0 °C during addition |
| Atmosphere | Argon |
| Reaction Time | Addition followed by 2–4 days storage |
| Yield Range | 72–91% |
| Purification Method | Column chromatography |
This method provides a reliable route to introduce fluorine at the 2-position of the pyridine ring, which is critical for synthesizing 2-fluoro-6-phenylpyridine-3-carboxylic acid when combined with appropriate functionalization at the 3-position (carboxyl group) and 6-position (phenyl group).
Deoxyfluorination of Carboxylic Acids Using Pentafluoropyridine (PFP)
Another relevant strategy involves the use of pentafluoropyridine (PFP) as a mild and efficient deoxyfluorination reagent to convert carboxylic acids into acyl fluorides, which are key intermediates for further derivatization.
- Reagents: Pentafluoropyridine (PFP), base (DIPEA), and the carboxylic acid substrate.
- Mechanism: Nucleophilic aromatic substitution (S_NAr) where PFP activates the carboxylic acid, facilitating fluoride incorporation.
- Reaction Conditions: Room temperature stirring in dry acetonitrile for 16 hours.
- Outcome: Formation of acyl fluorides in good to excellent yields.
This methodology is particularly useful for preparing acyl fluorides from aromatic carboxylic acids such as this compound derivatives, which can then be converted to the target acid or amide derivatives.
Table 2: Deoxyfluorination Reaction Parameters
| Parameter | Details |
|---|---|
| Fluorinating Agent | Pentafluoropyridine (PFP) |
| Base | DIPEA |
| Solvent | Dry acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 16 hours |
| Yields | Comparable to conventional methods (up to 94%) |
The mildness of this method allows for the preservation of sensitive functional groups during fluorination, making it suitable for complex molecules like this compound derivatives.
Additional Considerations and Alternative Methods
Fluorinative C–C Bond Cleavage: Recent advances include the use of diethylaminosulfur trifluoride (DAST) derivatives to convert activated ketones to acyl fluorides via fluorinative C–C bond cleavage. This method offers a mild, fast, and scalable alternative for preparing acyl fluorides, potentially applicable to pyridine carboxylic acid derivatives if suitable ketone precursors are available.
Optimization Factors: Solvent choice, temperature control, reagent addition order, and atmosphere (inert gas) significantly influence yields and purity.
Purification: Column chromatography remains the standard for isolating pure fluorinated pyridine carboxylic acids.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorinating Agent | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Electrophilic Fluorination | 1,2-Dihydropyridines | Selectfluor® | Acetonitrile, 0 °C, argon, slow addition | 72–91% | Followed by HF elimination to form pyridine |
| Deoxyfluorination of Carboxylic Acids | Carboxylic acids (aromatic) | Pentafluoropyridine (PFP) | Room temp, dry MeCN, DIPEA, 16 h | Up to 94% | Generates acyl fluorides for further reactions |
| Fluorinative C–C Bond Cleavage | Activated ketones | DAST derivatives | Mild, fast, scalable | Variable | Alternative route to acyl fluorides |
Q & A
Q. How to design a SAR study for fluorinated pyridine derivatives targeting antimicrobial activity?
- Methodological Answer: Synthesize analogs with varying substituents (e.g., Cl, CF₃ at the 6-position). Assess minimum inhibitory concentration (MIC) against Gram+/− bacteria. Use Hammett plots to correlate electronic effects (σ values) with bioactivity. Include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
